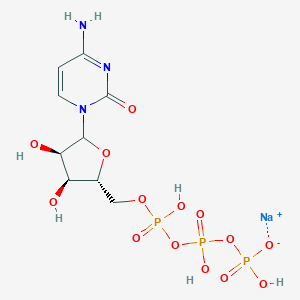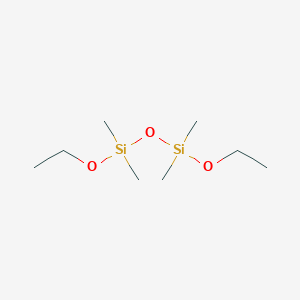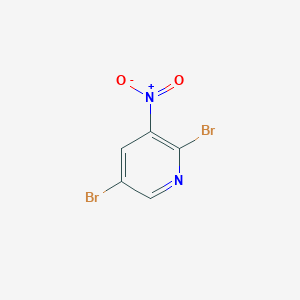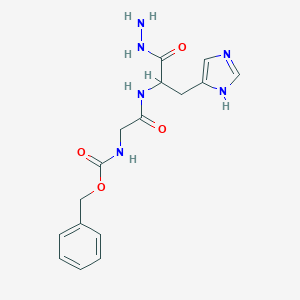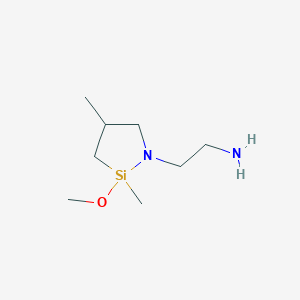
1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- is a unique organosilicon compound characterized by the presence of a silicon atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane with an aminoethyl group. The reaction is usually carried out in the presence of a suitable catalyst, such as a transition metal complex, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, optimization of reaction conditions to maximize yield and minimize by-products, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst and are often conducted under anhydrous conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds. It serves as a precursor for the preparation of functionalized silacyclopentanes.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features. It may interact with biological macromolecules, influencing their function.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings. Its unique properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the methoxy and dimethyl groups contribute to the compound’s hydrophobic character. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclohexane: Similar structure but with a six-membered ring.
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclobutane: Similar structure but with a four-membered ring.
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopropane: Similar structure but with a three-membered ring.
Uniqueness: 1-Aza-2-silacyclopentane-1-ethanamine,2-methoxy-2,4-dimethyl- is unique due to its five-membered ring structure, which imparts distinct chemical and physical properties. The presence of the silicon atom within the ring enhances its stability and reactivity compared to similar carbon-based compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
18441-77-5 |
|---|---|
Molecular Formula |
C8H20N2OSi |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
2-(2-methoxy-2,4-dimethylazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N2OSi/c1-8-6-10(5-4-9)12(3,7-8)11-2/h8H,4-7,9H2,1-3H3 |
InChI Key |
LQYCLWLZOFYFOY-UHFFFAOYSA-N |
SMILES |
CC1CN([Si](C1)(C)OC)CCN |
Canonical SMILES |
CC1CN([Si](C1)(C)OC)CCN |
Key on ui other cas no. |
18441-77-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


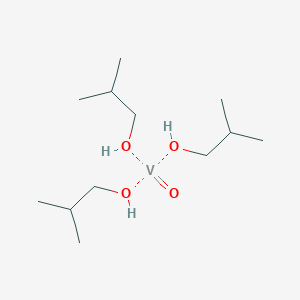


![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
